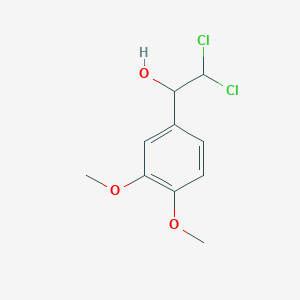
2,2-Dichloro-1-(3,4-dimethoxyphenyl)ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-Dichloro-1-(3,4-dimethoxyphenyl)ethanol: is an organic compound with the molecular formula C10H12Cl2O3 . It is characterized by the presence of two chlorine atoms and a hydroxyl group attached to an ethane backbone, which is further substituted with a 3,4-dimethoxyphenyl group. This compound is often used as a building block in organic synthesis and has various applications in scientific research and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of 2,2-Dichloro-1-(3,4-dimethoxyphenyl)ethanol typically begins with the starting material 3,4-dimethoxybenzaldehyde.
Chlorination: The aldehyde group is first converted to a gem-dichloromethyl group using reagents such as phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2).
Reduction: The resulting 2,2-dichloro-1-(3,4-dimethoxyphenyl)ethanal is then reduced to the corresponding alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up and optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 2,2-Dichloro-1-(3,4-dimethoxyphenyl)ethanol can undergo oxidation reactions to form the corresponding ketone or aldehyde.
Reduction: It can be further reduced to form 2,2-dichloro-1-(3,4-dimethoxyphenyl)ethane.
Substitution: The chlorine atoms can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like ammonia (NH3) or thiols (RSH) in the presence of a base.
Major Products:
Oxidation: 2,2-Dichloro-1-(3,4-dimethoxyphenyl)ethanal or 2,2-dichloro-1-(3,4-dimethoxyphenyl)ethanone.
Reduction: 2,2-Dichloro-1-(3,4-dimethoxyphenyl)ethane.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Employed in the study of reaction mechanisms and kinetics.
Biology:
- Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine:
- Explored for its potential use in drug development and pharmaceutical research.
Industry:
Mechanism of Action
The mechanism of action of 2,2-Dichloro-1-(3,4-dimethoxyphenyl)ethanol depends on its specific application. In biological systems, it may interact with cellular components, leading to disruption of cellular processes. The presence of chlorine atoms and the hydroxyl group can facilitate interactions with enzymes and other proteins, potentially inhibiting their function .
Comparison with Similar Compounds
- 2,2-Dichloro-1-(3,4-dimethoxyphenyl)ethane
- 2,2-Dichloro-1-(3,4-dimethoxyphenyl)ethanal
- 2,2-Dichloro-1-(3,4-dimethoxyphenyl)ethanone
Uniqueness:
- The presence of both chlorine atoms and a hydroxyl group makes 2,2-Dichloro-1-(3,4-dimethoxyphenyl)ethanol unique in its reactivity and potential applications.
- Its ability to undergo various chemical reactions, including oxidation, reduction, and substitution, provides versatility in synthetic chemistry .
Properties
Molecular Formula |
C10H12Cl2O3 |
|---|---|
Molecular Weight |
251.10 g/mol |
IUPAC Name |
2,2-dichloro-1-(3,4-dimethoxyphenyl)ethanol |
InChI |
InChI=1S/C10H12Cl2O3/c1-14-7-4-3-6(5-8(7)15-2)9(13)10(11)12/h3-5,9-10,13H,1-2H3 |
InChI Key |
LROJTBAEQPSDOO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C(C(Cl)Cl)O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















